5-Iodo-2-methoxy-4-methylbenzoic acid
Overview
Description
5-Iodo-2-methoxy-4-methylbenzoic acid: is an organic compound with the molecular formula C9H9IO3 . It is a derivative of benzoic acid, characterized by the presence of iodine, methoxy, and methyl groups attached to the benzene ring.
Scientific Research Applications
Chemistry: 5-Iodo-2-methoxy-4-methylbenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through reactions like Suzuki-Miyaura coupling .
Biology and Medicine: In biological research, this compound is used to study the effects of iodine-containing compounds on biological systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and other functional materials .
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that benzylic compounds can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Iodo-2-methoxy-4-methylbenzoic acid . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how stable it remains in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methoxy-4-methylbenzoic acid typically involves the iodination of 2-methylbenzoic acid. One common method includes the reaction of 2-methylbenzoic acid with iodine in the presence of an oxidizing agent and acetic anhydride. This process is often carried out in the presence of a microporous compound, such as a zeolite catalyst, to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves iodination followed by purification steps such as sublimation, distillation, and crystallization to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-methoxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and organoboron reagents under mild conditions.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted benzoic acids .
Comparison with Similar Compounds
5-Iodo-2-methylbenzoic acid: Similar structure but lacks the methoxy group.
2-Iodo-5-methylbenzoic acid: Similar structure but with different positions of the iodine and methyl groups.
4-Iodo-2-methoxybenzoic acid: Similar structure but with different positions of the iodine and methoxy groups.
Uniqueness: 5-Iodo-2-methoxy-4-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
5-iodo-2-methoxy-4-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSRDJONMBQQAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676307 | |
Record name | 5-Iodo-2-methoxy-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1241674-09-8 | |
Record name | 5-Iodo-2-methoxy-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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